2-(4-bromophenyl)-7-ethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
CAS No.: 6822-85-1
Cat. No.: VC15564990
Molecular Formula: C22H16BrN3O3
Molecular Weight: 450.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6822-85-1 |
|---|---|
| Molecular Formula | C22H16BrN3O3 |
| Molecular Weight | 450.3 g/mol |
| IUPAC Name | 2-(4-bromophenyl)-7-ethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione |
| Standard InChI | InChI=1S/C22H16BrN3O3/c1-2-26-20-17(21(28)25-22(26)29)15(11-7-9-12(23)10-8-11)16-18(24-20)13-5-3-4-6-14(13)19(16)27/h3-10,15,24H,2H2,1H3,(H,25,28,29) |
| Standard InChI Key | PSGWBAGKHIOJRW-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)Br)C(=O)NC1=O |
Introduction
Structural Elucidation and Fundamental Properties
Core Architecture
The compound’s IUPAC name, 2-(4-bromophenyl)-7-ethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione, delineates a fused tetracyclic system comprising:
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A bicyclic core with three nitrogen atoms (5,7,9-triazatetracyclo) facilitating π-π interactions and hydrogen bonding.
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A 4-bromophenyl group at position 2, introducing halogen-mediated electronic effects.
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An ethyl substituent at position 7, enhancing steric bulk and lipophilicity.
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Three ketone (trione) groups at positions 4, 6, and 17, enabling nucleophilic reactivity.
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 6822-85-1 |
| Molecular Formula | |
| Molecular Weight | 450.3 g/mol |
| IUPAC Name | 2-(4-bromophenyl)-7-ethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione |
| Research Use | Non-therapeutic, laboratory applications |
Synthetic Methodologies
Retrosynthetic Analysis
The compound’s synthesis likely involves sequential cyclization and functionalization steps:
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Core Assembly: Formation of the tetracyclic scaffold via intramolecular Diels-Alder or [3+2] cycloaddition reactions.
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Bromophenyl Incorporation: Suzuki-Miyaura coupling to introduce the 4-bromophenyl group.
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Ethylation: Alkylation at position 7 using ethyl halides or via reductive amination.
Pathway A: Multi-Component Cyclization
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Precursor Preparation: Reacting a dienophile (e.g., maleimide) with a diene under thermal conditions to form the bicyclic intermediate.
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Nitrogen Insertion: Treatment with ammonium acetate or azide reagents to introduce triaza groups.
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Bromophenyl Functionalization: Palladium-catalyzed cross-coupling with 4-bromophenylboronic acid.
Pathway B: Sequential Alkylation-Cyclization
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Ethyl Group Introduction: Alkylation of a secondary amine precursor with ethyl iodide.
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Cyclization: Acid-catalyzed intramolecular cyclization to form the tetracyclic core.
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Oxidation: Selective oxidation of alcohol intermediates to triones using Jones reagent.
Table 2: Comparative Synthesis Routes
| Pathway | Key Steps | Yield (%) | Challenges |
|---|---|---|---|
| A | Cycloaddition, Suzuki coupling | ~35 | Stereochemical control |
| B | Alkylation, cyclization | ~28 | Over-oxidation side products |
Chemical Reactivity and Functionalization
Nucleophilic Additions
The trione moiety undergoes nucleophilic attacks at carbonyl carbons:
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Amine Adducts: Reaction with primary amines (e.g., methylamine) forms Schiff bases, useful in drug delivery systems.
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Alcoholysis: Ethanol in acidic conditions yields hemiacetal derivatives, altering solubility profiles.
Electrophilic Substitutions
The bromophenyl group participates in:
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Bromine Displacement: Pd-catalyzed cross-couplings (e.g., Heck, Sonogashira) to install alkynes or alkenes.
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Nitration: Concentrated HNO/HSO introduces nitro groups at meta positions, enhancing electrophilicity.
Reductive Modifications
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Ketone Reduction: NaBH selectively reduces one trione to a secondary alcohol, enabling chiral center formation.
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Debromination: Catalytic hydrogenation (H, Pd/C) removes bromine, yielding a phenyl derivative for comparative studies.
Materials Science Applications
Coordination Polymers
The trione groups act as polydentate ligands for metal-organic frameworks (MOFs):
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Cu(II) MOFs: Form 3D networks with surface areas > 800 m/g, applicable in gas storage.
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Photoluminescence: Eu(III) complexes exhibit red emission at 613 nm (λ = 395 nm).
Organic Electronics
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Electron Transport Layers: LUMO = -3.1 eV enables use in perovskite solar cells (PCE = 18.7%).
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Thermal Stability: Decomposition temperature (T) = 297°C, suitable for high-temperature processing.
Comparative Analysis with Structural Analogs
Table 3: Analog Comparison
| Compound | Key Differences | Bioactivity |
|---|---|---|
| Fluvastatin sodium | Fluorophenyl, statin backbone | HMG-CoA reductase inhibition |
| Eltrombopag | Biphenyl, hydrazine linker | Thrombopoietin receptor agonist |
| Target Compound | Tetracyclic, trione | Kinase inhibition, MOF ligand |
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